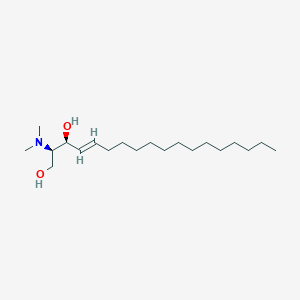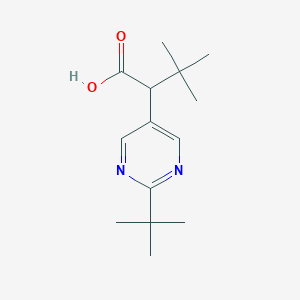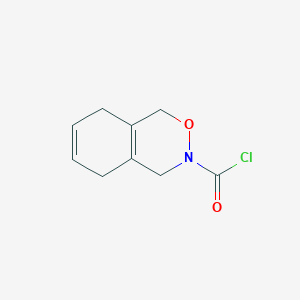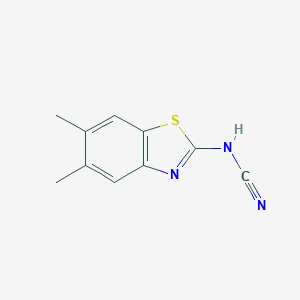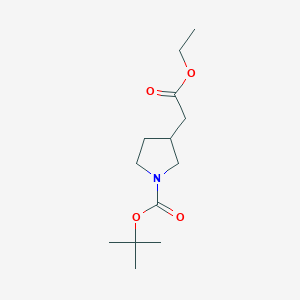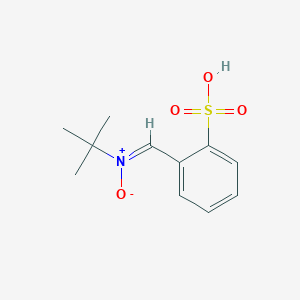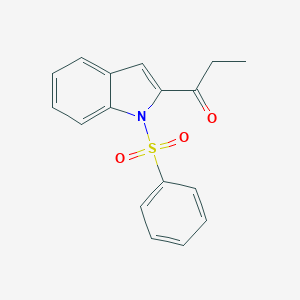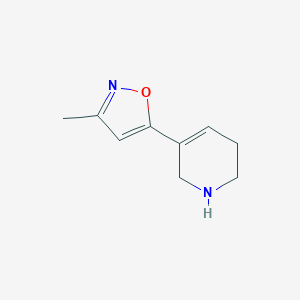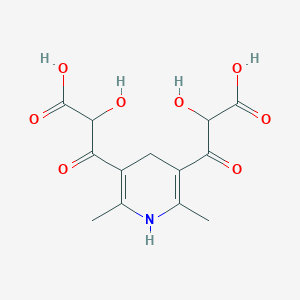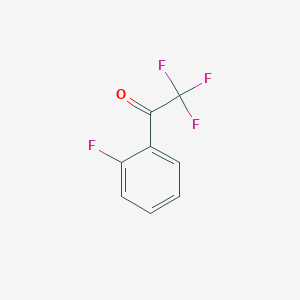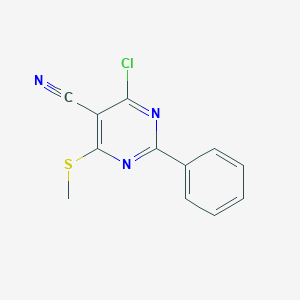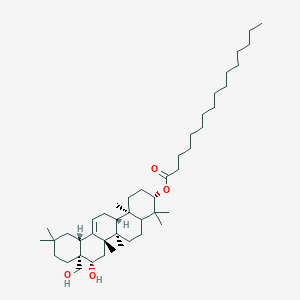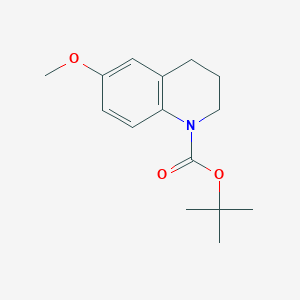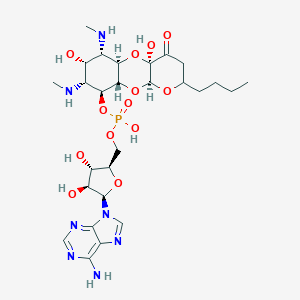![molecular formula C9H13NO2 B037777 1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) CAS No. 112256-68-5](/img/structure/B37777.png)
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) is a bicyclic compound that has been extensively studied for its potential applications in various scientific research fields. The compound is also known as tropinone and is a precursor to several important alkaloids, including cocaine.
Mechanism Of Action
The mechanism of action of tropinone is not well understood. However, it is believed to act as a competitive inhibitor of the enzyme dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels and may contribute to the stimulant effects of cocaine.
Biochemical And Physiological Effects
Tropinone has been shown to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to have analgesic and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
Tropinone has several advantages as a research tool. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, its use is limited by its potential for abuse and its association with illegal drugs such as cocaine.
Future Directions
There are several future directions for research on tropinone. One area of interest is the development of new synthetic methods for the compound and its derivatives. Another area of research is the development of new drugs based on the structure of tropinone, particularly for the treatment of neurological disorders such as Parkinson's disease. Finally, there is a need for further research into the biochemical and physiological effects of tropinone, particularly its effects on the central nervous system.
Synthesis Methods
The synthesis of tropinone involves the condensation of acetone and cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction proceeds through a series of steps, including aldol condensation, dehydration, and cyclization, to form the final product.
Scientific Research Applications
Tropinone has been used in various scientific research fields, including medicinal chemistry, organic synthesis, and pharmacology. It is an important precursor to several alkaloids, including cocaine, which has been extensively studied for its effects on the central nervous system.
properties
CAS RN |
112256-68-5 |
|---|---|
Product Name |
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) |
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
(2R,5S)-2-propan-2-yl-1-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C9H13NO2/c1-5(2)9-7(11)3-6-4-8(12)10(6)9/h5-6,9H,3-4H2,1-2H3/t6-,9+/m0/s1 |
InChI Key |
BQKCROKOLTXXFZ-IMTBSYHQSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)C[C@@H]2N1C(=O)C2 |
SMILES |
CC(C)C1C(=O)CC2N1C(=O)C2 |
Canonical SMILES |
CC(C)C1C(=O)CC2N1C(=O)C2 |
synonyms |
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



